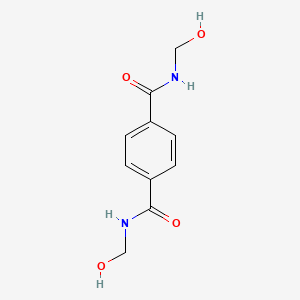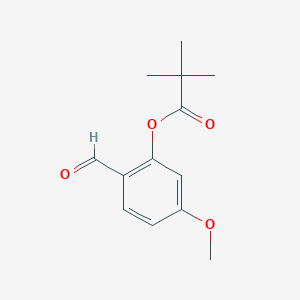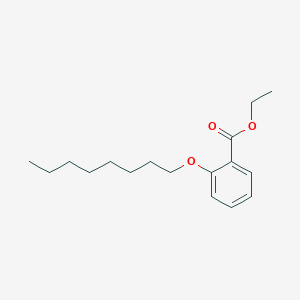
1-Bromo-3,5-dimethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethoxy-2-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 3,5-dimethoxy-2-methylphenol.
Oxidation: Formation of 3,5-dimethoxy-2-methylbenzoquinone.
Reduction: Formation of 3,5-dimethoxy-2-methylbenzene.
Scientific Research Applications
1-Bromo-3,5-dimethoxy-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dimethoxy-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Lacks the methyl group at the 2-position.
1-Bromo-2,5-dimethoxybenzene: Has the bromine atom at the 1-position and methoxy groups at the 2- and 5-positions.
1-Bromo-3,5-dimethylbenzene: Contains methyl groups instead of methoxy groups at the 3- and 5-positions.
Uniqueness: 1-Bromo-3,5-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
62827-43-4 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-bromo-3,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,1-3H3 |
InChI Key |
SVEQIWVPZWWZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
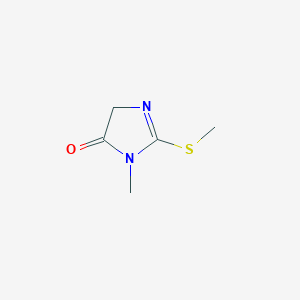



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
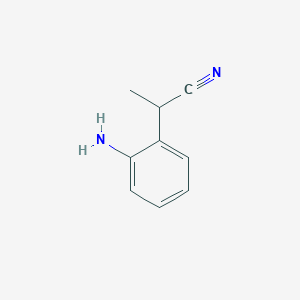
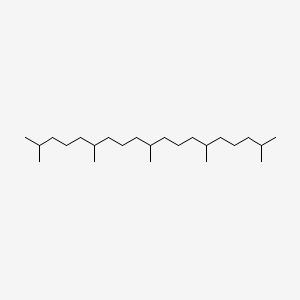
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
